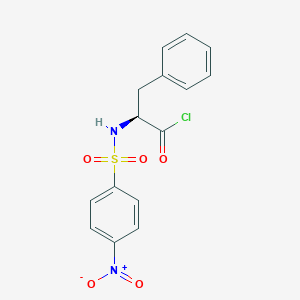

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride

Description

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride (CAS: 27514-08-5 or 146815-23-8) is a sulfonamide-derived chiral compound featuring a 4-nitrobenzenesulfonyl group attached to the L-phenylalanyl moiety. Its molecular formula is C₁₅H₁₃ClN₂O₅S, with a calculated molecular weight of 342.79 g/mol. The nitro group at the para position enhances electrophilicity, while the L-configuration ensures stereochemical compatibility in peptide synthesis and pharmaceutical applications. This compound is widely used as a derivatizing agent, chiral auxiliary, and intermediate in organic synthesis.

Properties

IUPAC Name |

2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5S/c16-15(19)14(10-11-4-2-1-3-5-11)17-24(22,23)13-8-6-12(7-9-13)18(20)21/h1-9,14,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQIQECSYJRDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Sulfonylation of L-Phenylalanine

The synthesis begins with the protection of the α-amino group of L-phenylalanine using 4-nitrobenzenesulfonyl chloride (nosyl chloride). This step involves nucleophilic substitution, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Conditions

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to neutralize HCl byproduct.

-

Temperature : 0°C to room temperature under inert atmosphere (N₂/Ar).

-

Molar Ratio : 1:1.2 (L-phenylalanine:nosyl chloride) to ensure complete conversion.

Procedure

-

Dissolve L-phenylalanine (1 equiv) in DCM.

-

Add TEA (1.5 equiv) dropwise at 0°C.

-

Introduce nosyl chloride (1.2 equiv) slowly to minimize racemization.

-

Stir for 6–12 hours at room temperature.

-

Isolate the intermediate N-(4-nitrophenylsulfonyl)-L-phenylalanine via extraction (water/DCM) and recrystallization (ethanol/water).

Step 2: Conversion to Acid Chloride

The carboxylic acid group of the sulfonylated intermediate is activated using chlorinating agents.

Chlorinating Reagents

-

Thionyl chloride (SOCl₂) : Most common, cost-effective, but requires strict anhydrous conditions.

-

Oxalyl chloride ((COCl)₂) : Milder, generates fewer side products.

-

Phosphorus pentachloride (PCl₅) : High reactivity but less selective.

Reaction Conditions

-

Solvent : Anhydrous DCM or THF.

-

Catalyst : Catalytic dimethylformamide (DMF) accelerates the reaction.

-

Temperature : Reflux (40–50°C) for 2–4 hours.

Procedure

-

Suspend N-(4-nitrophenylsulfonyl)-L-phenylalanine (1 equiv) in DCM.

-

Add SOCl₂ (3–5 equiv) and 1–2 drops of DMF.

-

Reflux until gas evolution ceases (indicating completion).

-

Remove excess SOCl₂ via rotary evaporation.

-

Purify the crude product via recrystallization (hexane/DCM).

Critical Analysis of Methodologies

Racemization Control

The α-chiral center of L-phenylalanine is susceptible to racemization during sulfonylation. Key mitigations:

Industrial-Scale Considerations

-

Cost Efficiency : SOCl₂ is preferred over oxalyl chloride for large-scale production.

-

Waste Management : Neutralization of HCl and SO₂ byproducts requires scrubbing systems.

-

Purity Standards : Recrystallization in ethanol/water achieves >99% purity (HPLC).

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 368.79 g/mol | |

| Melting Point | 149°C | |

| Solubility | DMSO, DCM, THF | |

| Stability | Store at −20°C (desiccated) |

Applications in Peptide Synthesis

This compound enables site-specific incorporation of sulfonylated phenylalanine into peptides. Notable examples:

-

Solid-Phase Synthesis : Used in Fmoc/t-Bu strategies for constructing HIV protease inhibitors.

-

N-Alkylation : Serves as a precursor for N-methylated peptides via Fukuyama–Mitsunobu reactions.

Challenges and Alternatives

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Triethylamine, anhydrous acetonitrile, room temperature.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed

Sulfonamides: Formed through substitution reactions with amines.

Amino Derivatives: Formed through reduction of the nitro group.

Oxidized Phenyl Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

NPSP-Cl serves as a building block for synthesizing pharmaceutical compounds, particularly sulfonamide-based drugs. Its ability to modify biological targets makes it valuable in drug development.

Case Study:

A study demonstrated that derivatives of NPSP-Cl exhibited potent inhibitory effects on specific enzymes, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunction .

Biological Studies

The compound is utilized as a probe to study enzyme-substrate interactions and protein modifications. Its reactive nature allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity.

Example Applications:

- Investigating the interaction of NPSP-Cl with proteases to understand substrate specificity.

- Exploring its role in modifying cellular pathways involved in signal transduction .

Synthetic Organic Chemistry

In synthetic organic chemistry, NPSP-Cl is employed to create complex molecules through various reaction pathways. It has been used in the synthesis of chiral compounds and other functional materials.

Data Table: Reaction Outcomes

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Substitution with amines | Sulfonamide derivatives | 85% |

| Reduction of nitro group | Amino derivatives | 90% |

| Oxidation of phenyl ring | Oxidized phenyl derivatives | 75% |

Industrial Applications

NPSP-Cl is also used in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing processes. Its application extends to material science where it contributes to the development of functional materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity . The nitro group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride increases electrophilicity compared to the methyl group in TSPC, making it more reactive in nucleophilic acyl substitutions.

- Steric Effects : The naphthalene substituent in N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride introduces steric hindrance, slowing reaction kinetics but improving selectivity in chiral environments.

- Functionalization Potential: The nitro group can be reduced to an amine (e.g., using H₂/Pd-C), enabling further derivatization—a pathway demonstrated in related sulfonamide syntheses.

Pharmaceutical Relevance

- This compound: Potential as a protease inhibitor scaffold due to its sulfonamide and chiral centers.

- TSPC () : Used in analytical methods for chiral separation, leveraging its moderate reactivity and stability.

Structural and Crystallographic Insights

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : Crystallographic studies reveal intramolecular interactions (e.g., C–H⋯O) that stabilize the nitro group’s twisted conformation relative to the benzene ring. Similar steric and electronic effects may influence the reactivity of this compound.

Biological Activity

N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride, a compound belonging to the sulfonamide class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential applications in research and medicine, and presents relevant data from case studies and research findings.

Chemical Structure and Properties

N-(4-Nitrophenylsulfonyl)-L-phenylalanine is characterized by the presence of a nitrophenylsulfonyl group attached to the amino acid L-phenylalanine. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable tool in biochemical research.

The biological activity of N-(4-Nitrophenylsulfonyl)-L-phenylalanine primarily arises from its ability to interact with specific molecular targets, particularly enzymes. The nitrophenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This mechanism is crucial for studying enzyme-substrate interactions and protein modifications.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor by covalently modifying active sites of enzymes.

- Protein Modification : It can alter the conformation and function of proteins through targeted interactions.

1. Research Applications

N-(4-Nitrophenylsulfonyl)-L-phenylalanine is utilized in various scientific fields:

- Biochemistry : As a probe for studying enzyme kinetics and protein interactions.

- Pharmaceutical Development : Investigated as a precursor for drug synthesis and therapeutic agents.

2. Medical Applications

Emerging studies suggest potential applications in treating diseases through targeted enzyme inhibition. For instance:

- Cancer Research : Its role in inhibiting specific enzymes involved in cancer cell proliferation has been explored.

- Antimicrobial Activity : Preliminary findings indicate potential antimicrobial properties, warranting further investigation into its use as an antibiotic agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(4-Nitrophenylsulfonyl)-L-phenylalanine:

Comparative Analysis with Similar Compounds

N-(4-Nitrophenylsulfonyl)-L-phenylalanine can be compared with other nitrophenylsulfonamide derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-(4-Nitrophenylsulfonyl)-L-tyrosine | Moderate enzyme inhibition | Hydroxyl group enhances solubility |

| N-(4-Nitrophenylsulfonyl)-L-cysteine | High reactivity with thiols | Contains sulfur, affecting reactivity |

| N-(4-Nitrophenylsulfonyl)-L-tryptophan | Limited studies on enzyme interaction | Indole ring may influence binding affinity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride, and how do reaction conditions influence yield?

- Methodological Answer : A three-step protocol is commonly employed:

React 4-nitrophenylsulfonyl chloride with L-phenylalanine derivatives in dichloromethane (DCM) or pyridine under anhydrous conditions .

Catalytic hydrogenation (e.g., H₂, Pd/C) reduces the nitro group to an amine .

Acylation with chlorinating agents (e.g., thionyl chloride) yields the final compound.

- Key Variables : Solvent polarity (DCM vs. ether), base selection (pyridine for acid scavenging), and temperature control (0–25°C) critically affect yield (67–97%) and purity .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm sulfonyl and phenyl group integration (¹H and ¹³C NMR).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Assess purity (≥98% for analytical-grade material) .

- Reference spectral libraries (e.g., PubChem) for cross-validation .

Q. What are the primary applications of this compound in peptide synthesis and drug discovery?

- Methodological Answer :

- Peptide coupling : Acts as a sulfonamide-protecting group for amino acids, enabling selective deprotection in solid-phase synthesis .

- Bioactive intermediates : Used to synthesize anticancer and antimicrobial agents via its electrophilic chloride group .

Advanced Research Questions

Q. How can researchers optimize the nitro-to-amine reduction step to minimize side reactions?

- Methodological Answer :

- Catalyst selection : Raney nickel (Ra-Ni) or Pd/C under H₂ atmosphere achieves >95% conversion .

- Solvent system : Use ethanol/water mixtures to stabilize intermediates and prevent over-reduction.

- Monitoring : Track reaction progress via TLC or in situ FTIR to halt at the amine stage .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer :

- Impurity profiling : Detect residual solvents (e.g., DCM) or unreacted sulfonyl chloride via GC-MS.

- Limit of detection (LOD) : Use UPLC-MS/MS for sub-ppm sensitivity, especially for hydrolyzed byproducts (e.g., sulfonic acids) .

Q. How does the steric and electronic nature of the 4-nitrophenylsulfonyl group influence its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric effects : The bulky sulfonyl group slows SN2 reactions but enhances stability in protic solvents.

- Electronic effects : The electron-withdrawing nitro group activates the sulfonyl chloride for nucleophilic attack by amines or alcohols .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride moiety during storage?

- Methodological Answer :

- Storage : Use desiccated, amber vials under inert gas (Ar/N₂) at –20°C.

- Stabilizers : Add molecular sieves (3Å) to absorb moisture .

Q. How can structure-activity relationship (SAR) studies leverage this compound for designing kinase inhibitors?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.